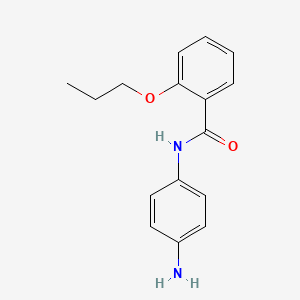N-(4-Aminophenyl)-2-propoxybenzamide
CAS No.: 1020054-03-8
Cat. No.: VC2903926
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1020054-03-8 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | N-(4-aminophenyl)-2-propoxybenzamide |
| Standard InChI | InChI=1S/C16H18N2O2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11,17H2,1H3,(H,18,19) |
| Standard InChI Key | VXKCFZOBSPNTPP-UHFFFAOYSA-N |
| SMILES | CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N |
| Canonical SMILES | CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N |
Introduction
N-(4-Aminophenyl)-2-propoxybenzamide is an organic compound with the molecular formula C₁₆H₁₈N₂O₂ and a molecular weight of 270.33 g/mol . It features a benzamide core with an aminophenyl group and a propoxy group attached, which confer specific chemical properties such as increased hydrophobicity and potential for hydrogen bonding. This compound is of interest in various fields, including chemistry, biology, and industry, due to its versatility in chemical reactions and biological activities.
Synthesis Methods
The synthesis of N-(4-Aminophenyl)-2-propoxybenzamide typically involves the acylation of 4-aminophenol with 2-propoxybenzoyl chloride in the presence of a base like triethylamine. This reaction is usually carried out at room temperature for several hours to ensure complete conversion. In industrial settings, continuous flow reactors can be used to scale up production, offering better control over reaction conditions and improved yields.
Chemical Reactions
N-(4-Aminophenyl)-2-propoxybenzamide can undergo several types of chemical reactions:
-
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
-
Reduction: Nitro derivatives can be reduced back to the amino group using reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
-
Substitution: The propoxy group can be substituted with other alkoxy groups under appropriate conditions, typically involving alkyl halides and a base like sodium hydride.
Biological Activities and Applications
N-(4-Aminophenyl)-2-propoxybenzamide has been studied for its potential biological activities, particularly in the context of cancer therapy and epigenetic modulation. It acts as an inhibitor of DNA methyltransferases (DNMTs), enzymes crucial for epigenetic regulation of gene expression. By inhibiting DNMTs, this compound can potentially reactivate silenced tumor suppressor genes, making it a candidate for cancer treatment.
| Biological Activity | Description |
|---|---|
| Inhibition of DNMTs | Potent inhibitor of DNMT1 and DNMT3A, with potential for cancer therapy |
| Epigenetic Modulation | Reactivates silenced tumor suppressor genes by inhibiting DNA methylation |
Research Findings and Applications
Research has shown that derivatives of N-(4-Aminophenyl)-2-propoxybenzamide exhibit significant cytotoxicity against leukemia cell lines, with some derivatives achieving an EC50 value as low as 0.9 μM for DNMT3A inhibition. This compound is also used as a building block for the synthesis of more complex organic molecules and in the study of enzyme inhibition and protein interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume